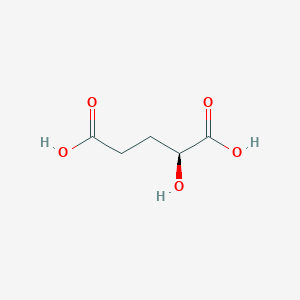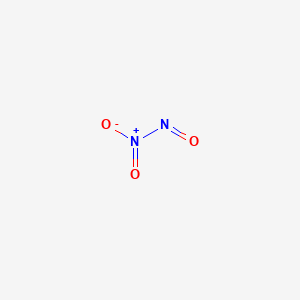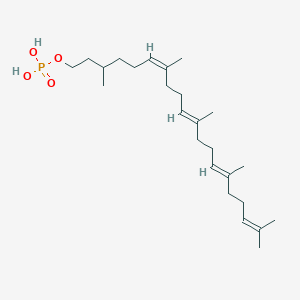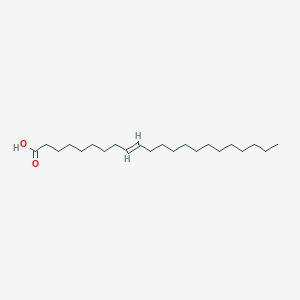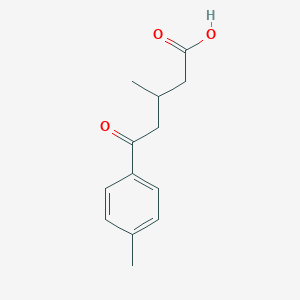![molecular formula C12H16O8 B078362 [(1R,2S,3R,4R,5R)-3,4-Diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] acetate CAS No. 14661-13-3](/img/structure/B78362.png)
[(1R,2S,3R,4R,5R)-3,4-Diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(1R,2S,3R,4R,5R)-3,4-Diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] acetate, commonly known as DODA, is a chemical compound that belongs to the family of bicyclic acetals. It is a synthetic compound that has been extensively studied for its potential applications in the field of drug delivery, due to its unique properties and structure.
作用機序
The mechanism of action of DODA is not fully understood. It is believed that DODA can interact with cell membranes and alter their properties, which can lead to enhanced drug delivery. DODA can also form stable complexes with drugs, which can protect them from degradation and improve their bioavailability.
生化学的および生理学的効果
DODA has been shown to be non-toxic and biocompatible, which makes it an ideal candidate for drug delivery applications. It has been shown to have minimal effects on cell viability and proliferation. DODA can also enhance the stability of drugs in the body, which can lead to improved therapeutic outcomes.
実験室実験の利点と制限
One of the main advantages of using DODA in lab experiments is its excellent solubility in water and other solvents. This makes it easy to prepare solutions of DODA and drugs for in vitro experiments. DODA is also non-toxic and biocompatible, which makes it safe to use in cell culture and animal experiments. However, one of the limitations of using DODA is its high cost, which can limit its use in large-scale experiments.
将来の方向性
There are several future directions for the research on DODA. One potential area of research is the development of DODA-based drug delivery systems for the treatment of cancer and other diseases. Another area of research is the optimization of the synthesis method of DODA to improve the yield and reduce the cost. Additionally, the mechanism of action of DODA needs to be further elucidated to fully understand its potential applications in drug delivery and gene therapy.
Conclusion:
[(1R,2S,3R,4R,5R)-3,4-Diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] acetate, or DODA, is a synthetic compound that has potential applications in drug delivery and gene therapy. It has excellent solubility in water and other solvents, and can form stable micelles in aqueous solutions. DODA is non-toxic and biocompatible, and has minimal effects on cell viability and proliferation. However, the high cost of DODA may limit its use in large-scale experiments. Further research is needed to fully understand the mechanism of action of DODA and to optimize its synthesis method for potential applications in drug delivery and gene therapy.
合成法
The synthesis of DODA involves the reaction of 2,3-dihydrofuran with acetic anhydride in the presence of a catalyst, such as sulfuric acid. The reaction results in the formation of DODA as a white crystalline solid. The yield of the reaction can be improved by optimizing the reaction conditions, such as temperature, reaction time, and catalyst concentration.
科学的研究の応用
DODA has been extensively studied for its potential applications in the field of drug delivery. It has been shown to have excellent solubility in water and other solvents, which makes it an ideal candidate for encapsulation of hydrophobic drugs. DODA can form stable micelles in aqueous solutions, which can be used to deliver drugs to specific target sites in the body. DODA has also been studied for its potential applications in gene therapy, as it can be used to deliver DNA and RNA to cells.
特性
IUPAC Name |
[(1R,2S,3R,4R,5R)-3,4-diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O8/c1-5(13)17-9-8-4-16-12(20-8)11(19-7(3)15)10(9)18-6(2)14/h8-12H,4H2,1-3H3/t8-,9+,10-,11-,12-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAKQMOSGYGQJOJ-IYKVGLELSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C2COC(O2)C(C1OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1[C@H]2CO[C@H](O2)[C@@H]([C@@H]1OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(1R,2S,3R,4R,5R)-3,4-Diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] acetate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


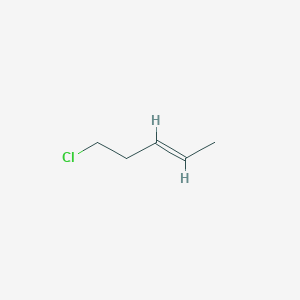
![(1S,2R,3S,4R)-2,3-dichlorobicyclo[2.2.1]heptane](/img/structure/B78286.png)
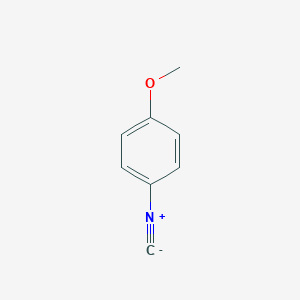
![[(3R,4S,5R)-3,4,5,6-Tetraacetyloxyhexyl] acetate](/img/structure/B78291.png)


